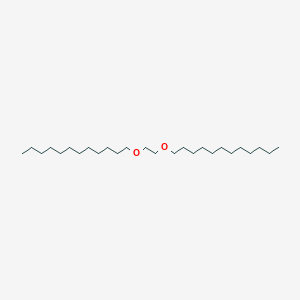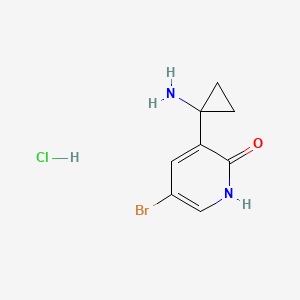![molecular formula C19H17ClN4 B2455782 7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860610-95-3](/img/structure/B2455782.png)
7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (7-CPC) is a novel compound that has been studied for its potential applications in a variety of scientific research fields. 7-CPC is an aromatic heterocycle that is composed of a nitrogen-containing heterocycle fused to a benzene ring. It has been used in the synthesis of various compounds, including drugs and pesticides, as well as in the study of biochemical and physiological processes. In
Applications De Recherche Scientifique
7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has been used in a variety of scientific research fields, including drug discovery and development, molecular biology, and biochemistry. It has been used as a starting material for the synthesis of various drugs and pesticides, as well as for the study of biochemical and physiological processes. It has also been used as a reagent in the synthesis of various organic compounds, including amino acids and peptides.
Mécanisme D'action
Target of Action
Similar compounds with a triazolo[1,5-a]pyridine scaffold have been reported to inhibit cyclin-dependent kinases (cdks), particularly cdk2 . CDK2 plays a crucial role in cell cycle progression and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, resulting in significant alterations in cell cycle progression . Molecular docking simulations have confirmed the good fit of these compounds into the CDK2 active site through essential hydrogen bonding .
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, leading to apoptosis, particularly in cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties for similar compounds .
Result of Action
Similar compounds have shown potent dual activity against examined cell lines and cdk2 . They have also induced significant alterations in cell cycle progression and apoptosis within cells .
Action Environment
The synthesis of similar compounds has been achieved under microwave conditions, suggesting that the reaction environment can influence the formation of these compounds .
Avantages Et Limitations Des Expériences En Laboratoire
7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a useful compound for laboratory experiments due to its high yield and ease of synthesis. It is also relatively inexpensive and can be easily purified. However, it is important to note that this compound is a highly reactive compound and can be toxic if not handled properly. Additionally, the high reactivity of this compound can lead to the formation of unwanted byproducts, which can interfere with the results of experiments.
Orientations Futures
7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has a variety of potential applications in scientific research. Future research could focus on the development of new drugs and compounds based on this compound, as well as the study of its effects on a variety of biochemical and physiological processes. Additionally, future research could focus on the development of new methods for the synthesis of this compound and the optimization of existing synthesis methods. Finally, further research could focus on the development of new methods for the purification of this compound and the study of its potential toxic effects.
Méthodes De Synthèse
7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile can be synthesized through a multi-step process that involves the reaction of 4-chlorophenyl-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile with potassium carbonate in acetonitrile. The reaction is conducted at room temperature and the product is purified by column chromatography. The yield of the reaction is typically high, with yields of up to 95%.
Propriétés
IUPAC Name |
7-(4-chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4/c20-15-8-6-13(7-9-15)16-10-11-24-19(17(16)12-21)22-18(23-24)14-4-2-1-3-5-14/h6-11,14H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCLQAABKIYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2455702.png)



![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2455713.png)




![3-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2455719.png)

